![molecular formula C11H9Br2N3O2 B3565934 5-Bromo-1-[(4-bromophenyl)methyl]-2-methyl-4-nitroimidazole](/img/structure/B3565934.png)
5-Bromo-1-[(4-bromophenyl)methyl]-2-methyl-4-nitroimidazole
Overview
Description
5-Bromo-1-[(4-bromophenyl)methyl]-2-methyl-4-nitroimidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(4-bromophenyl)methyl]-2-methyl-4-nitroimidazole typically involves multi-step reactions. One common method includes the following steps:
Bromination: The addition of bromine atoms to specific positions on the imidazole ring and the phenyl group.
Alkylation: The attachment of the bromophenylmethyl group to the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(4-bromophenyl)methyl]-2-methyl-4-nitroimidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
5-Bromo-1-[(4-bromophenyl)methyl]-2-methyl-4-nitroimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(4-bromophenyl)methyl]-2-methyl-4-nitroimidazole involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups can influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-[(4-bromophenyl)methyl]-2-methylimidazole: Lacks the nitro group, which may affect its reactivity and applications.
5-Bromo-1-[(4-chlorophenyl)methyl]-2-methyl-4-nitroimidazole: Contains a chlorine atom instead of a bromine atom, which can alter its chemical properties.
5-Bromo-1-[(4-bromophenyl)methyl]-2-ethyl-4-nitroimidazole: Has an ethyl group instead of a methyl group, influencing its steric and electronic properties.
Uniqueness
5-Bromo-1-[(4-bromophenyl)methyl]-2-methyl-4-nitroimidazole is unique due to the combination of bromine and nitro groups, which confer specific reactivity and potential applications in various fields. Its structural features make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-bromo-1-[(4-bromophenyl)methyl]-2-methyl-4-nitroimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2N3O2/c1-7-14-11(16(17)18)10(13)15(7)6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZVDQDYWSLKCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=C(C=C2)Br)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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